molecular formula C14H10N2O3 B13687771 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid

5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid

Cat. No.: B13687771
M. Wt: 254.24 g/mol
InChI Key: OMMVYWNWCOLAAU-UHFFFAOYSA-N
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Description

5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that features an isoxazole ring fused with a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of quinoline derivatives with isoxazole precursors under specific conditions. For instance, the cyclization can be achieved using hydroxylamine hydrochloride (NH₂OH·HCl) in refluxing methanol for 2-3 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The isoxazole ring and quinoline moiety contribute to its binding affinity and specificity. Pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

    5-Amino-3-methyl-isoxazole-4-carboxylic Acid: Another isoxazole derivative with biological activity.

    5-Methyl-3-phenylisoxazole-4-carboxylic Acid: Used in the synthesis of penicillin intermediates.

Uniqueness: 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid is unique due to its fused isoxazole-quinoline structure, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

5-methyl-3-quinolin-5-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H10N2O3/c1-8-12(14(17)18)13(16-19-8)10-4-2-6-11-9(10)5-3-7-15-11/h2-7H,1H3,(H,17,18)

InChI Key

OMMVYWNWCOLAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C3C=CC=NC3=CC=C2)C(=O)O

Origin of Product

United States

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